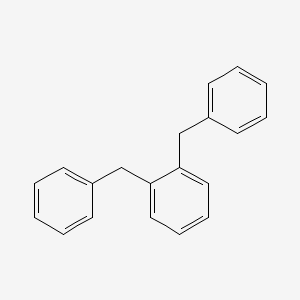

1,2-Dibenzylbenzene

説明

Structure

3D Structure

特性

CAS番号 |

792-68-7 |

|---|---|

分子式 |

C20H18 |

分子量 |

258.4 g/mol |

IUPAC名 |

1,2-dibenzylbenzene |

InChI |

InChI=1S/C20H18/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

InChIキー |

JQCVPZXMGXKNOD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CC3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for 1,2 Dibenzylbenzene and Its Derivatives

Classical and Contemporary Approaches to 1,2-Dibenzylbenzene Synthesis

The construction of the this compound framework can be achieved through several established and emerging synthetic routes. These methods primarily focus on the formation of carbon-carbon bonds between the central benzene (B151609) ring and the two benzyl (B1604629) groups.

Friedel-Crafts Alkylation Pathways to Dibenzylbenzenes

Friedel-Crafts alkylation is a fundamental reaction in organic synthesis for the formation of alkylated aromatic compounds. numberanalytics.com This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst. byjus.com

In the context of synthesizing dibenzylbenzenes, benzene or a substituted benzene can be reacted with a benzyl halide, such as benzyl chloride. The choice of catalyst is crucial and can significantly influence the reaction's efficiency and selectivity. numberanalytics.com Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have been widely used. numberanalytics.combyjus.com However, due to issues such as toxicity and difficulty in recovery, modern catalysts, including ionic liquids and heterogeneous catalysts like zeolites, have been explored. numberanalytics.com These newer catalysts offer advantages such as higher selectivity towards the desired product and improved environmental sustainability. numberanalytics.comresearchgate.net For instance, using a zeolite-based catalyst in the Friedel-Crafts alkylation of benzene with benzyl chloride has been shown to favor the formation of the mono-alkylated product, thereby minimizing over-alkylation. numberanalytics.com

The reaction mechanism involves the formation of a carbocation from the alkyl halide, which then attacks the aromatic ring. byjus.com This is followed by deprotonation to restore the aromaticity of the ring. byjus.com One of the challenges in Friedel-Crafts alkylation is controlling the regioselectivity, as the initial alkylation can activate the ring towards further substitution, potentially leading to a mixture of ortho, meta, and para isomers, as well as poly-alkylated products.

A study on the Friedel-Crafts benzylation of arenes highlighted the development of cleaner and more selective methods that avoid harsh conditions and stoichiometric metal waste. ethz.ch Furthermore, metal-free approaches, such as using a resorcinarene (B1253557) catalyst under on-water conditions, have been developed for the benzylation of arenes, demonstrating the potential for more environmentally friendly synthetic routes. nih.gov

| Reactants | Catalyst | Conditions | Product(s) | Reference |

| Benzene, Benzyl Chloride | Zeolite-based catalyst | Not specified | Mono-alkylated product favored | numberanalytics.com |

| Benzene, Benzyl Chloride | Resorcinarene 1a | On-water | Diphenylmethane (B89790) | nih.gov |

| Toluene, Benzyl Chloride | Not specified | Polar solvent (e.g., nitromethane) | Higher yields and selectivity | numberanalytics.com |

Organometallic Coupling Reactions for C(sp²)–C(sp³) Bond Formation

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms of an aromatic ring and sp³-hybridized carbon atoms of an alkyl group. These reactions offer a high degree of control and functional group tolerance, making them valuable for the synthesis of complex molecules like this compound.

Grignard reagents, with the general formula RMgX, are highly reactive organomagnesium compounds that act as potent nucleophiles. libretexts.org They are prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.org

The synthesis of this compound can be achieved using a Grignard reagent. For example, one synthetic route involves the reaction of o-dichlorobenzene with benzylmagnesium chloride. In a specific example, the reaction was activated by EtMgBr and a [NitriphosCl]PF₆ catalyst, leading to the formation of this compound after refluxing for three days and subsequent purification. prepchem.com The reaction proceeds through the nucleophilic attack of the Grignard reagent on the aryl halide, displacing the halide ion. It is crucial to carry out the reaction under anhydrous conditions as Grignard reagents readily react with water. libretexts.org

| Starting Material | Reagent | Catalyst/Activator | Product | Yield | Reference |

| o-Dichlorobenzene | Benzylmagnesium chloride | EtMgBr / [NitriphosCl]PF₆ | This compound | 19% | prepchem.com |

Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are a cornerstone of modern organic synthesis for forming C-C bonds. sigmaaldrich.com These reactions involve the coupling of an organometallic reagent with an organic halide or triflate. sigmaaldrich.com

For the synthesis of dibenzylbenzene scaffolds, various cross-coupling strategies can be employed. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Negishi coupling, which employs an organozinc reagent, are prominent examples. sigmaaldrich.com These methods are challenged by issues such as the rate of transmetalation and the tendency of alkylmetallic intermediates to undergo β-hydride elimination.

Recent advancements have focused on nickel-catalyzed reductive cross-electrophile coupling, which has shown a higher success rate compared to conventional methods like Suzuki and Negishi couplings for C(sp²)-C(sp³) bond formation. This approach often utilizes specific ligands, such as bipyridine or DPAs ligands, to optimize the catalytic activity. Another innovative approach involves the use of N-tosylhydrazones as coupling partners in palladium-catalyzed reactions, which avoids the need for stoichiometric organometallic reagents. organic-chemistry.org

| Coupling Partners | Catalyst System | Key Features | Reference |

| Aryl halides and alkyl halides | Nickel catalyst with bipyridine ligands | Reductive cross-electrophile coupling | |

| N-tosylhydrazones and aryl halides | PdCl₂(MeCN)₂/Xphos/NaOtBu | Avoids stoichiometric organometallic reagents | organic-chemistry.org |

| 1-Aryltriazenes and arylboronic acids | Polymer-supported Pd–NHC complex | Recyclable catalyst, good to excellent yields | beilstein-journals.org |

Grignard Reagent Mediated Syntheses of this compound

Advanced Synthetic Routes to this compound Frameworks

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of advanced strategies for constructing complex molecular architectures like this compound. numberanalytics.com These routes often employ novel activation methods or reaction conditions.

Mechanochemistry utilizes mechanical force, such as ball milling or grinding, to induce chemical reactions. beilstein-journals.orgbeilstein-journals.org This solvent-free or low-solvent approach offers several advantages, including reduced waste, shorter reaction times, and access to different reactivity compared to traditional solution-phase synthesis. beilstein-journals.orgbeilstein-journals.org

While direct mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemistry have been applied to the synthesis of various complex organic molecules and supramolecular structures. beilstein-journals.orgbeilstein-journals.org For instance, mechanochemical methods have been successfully used for C-H activation and the synthesis of macrocycles. beilstein-journals.orgbeilstein-journals.org A study on the mechanochemical synthesis of 1,2-diketoindolizine derivatives using a piezoelectric material like BaTiO₃ highlights the potential of this technique for creating complex heterocyclic systems without the need for solvents. nih.gov Another example is the copper salt-free mechanochemical synthesis of 1,2,3-triazoles, demonstrating the efficiency and regioselectivity of this approach. chemrxiv.org These examples suggest that mechanochemical strategies could be developed for the synthesis of this compound and its derivatives, offering a greener alternative to conventional methods.

| Reaction Type | Mechanochemical Method | Key Advantage | Reference |

| Synthesis of 1,2-diketoindolizine derivatives | Grinding with BaTiO₃ (piezoelectric material) | Solvent-free, simple operation | nih.gov |

| 1,3-dipolar Azide-Alkyne Cycloaddition | High-speed ball milling with Cu beads | Copper salt-free, neat conditions | chemrxiv.org |

| Synthesis of sphere-like nanostructures | Ball-milling | High yield in a short time | beilstein-journals.orgbeilstein-journals.org |

Electrochemical Synthesis of N1,N1-Dibenzylbenzene-1,2-Diamine

The electrochemical synthesis of N1,N1-dibenzylbenzene-1,2-diamine and its related structures represents a modern approach to constructing these important chemical intermediates. This method offers a mild and regioselective alternative to traditional synthetic routes.

One notable application involves the use of N1,N1-dibenzylbenzene-1,2-diamine as a model substrate for dehydrogenative amination reactions. acs.org In a typical procedure, the reaction is conducted in acetonitrile (B52724) (MeCN) with n-butylammonium hexafluorophosphate (B91526) (nBu4NPF6) as the supporting electrolyte under a constant current. acs.org This process can lead to the formation of complex heterocyclic structures like 1-benzyl-2-phenyl-benzo[d]imidazole with high isolated yields. acs.org

The general synthesis of the starting material, N1,N1-dibenzylbenzene-1,2-diamine, involves the reaction of dibenzylamine (B1670424) with 1-fluoro-2-nitrobenzene (B31998) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.org Subsequent reduction of the nitro group yields the desired diamine. This synthetic strategy can be adapted to produce a variety of substituted N1,N1-dibenzylbenzene-1,2-diamine derivatives. acs.org

Table 1: Examples of Synthesized N1,N1-Dibenzylbenzene-1,2-Diamine Derivatives

| Compound Name | Characterization |

|---|---|

| N1,N1-Dibenzyl-5-methylbenzene-1,2-diamine | Brown liquid acs.org |

| N1,N1-Dibenzyl-6-chlorobenzene-1,2-diamine | Brown solid, mp 105–107 °C acs.org |

| N1,N1-Dibenzyl-5-bromobenzene-1,2-diamine | Brown solid, mp 125–127 °C acs.org |

Another electrochemical approach focuses on the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. rsc.org This method utilizes the anodic oxidation of 2-aminodiphenylamine (B160148) in a water/ethanol mixture. The process involves sulfinic acids as nucleophiles and can be performed using either controlled-potential or constant current techniques. rsc.org The key intermediate, 1-N-phenyl-o-benzoquinone diamine, is generated electrochemically and acts as a Michael acceptor, leading to the formation of the desired sulfonylated diamine derivatives in high yields. rsc.org This methodology is notable for its use of environmentally benign solvents and avoidance of toxic reagents. rsc.org

Catalytic Systems in the Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in the synthesis of this compound and its isomers, with both homogeneous and heterogeneous systems being employed to facilitate the benzylation of aromatic rings.

Homogeneous Catalysis in Dibenzylbenzene Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in controlling reaction conditions and achieving high selectivity. wikipedia.org In the context of dibenzylbenzene synthesis, this typically involves the use of soluble organometallic complexes or acid catalysts. wikipedia.orgupertis.ac.id

The Friedel-Crafts alkylation of benzene with benzyl chloride is a classic example where homogeneous catalysts like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) have been traditionally used. researchgate.net However, these Lewis acids often present environmental and separation challenges. researchgate.net

More advanced homogeneous catalytic systems have been developed to overcome these limitations. For instance, a novel method utilizes a strong acidic low-temperature eutectic mixture, [ChCl][TfOH]2, as a catalyst for the benzylation of various aromatic compounds with benzyl alcohol. google.com This system acts as a homogeneous catalyst during the reaction and then separates from the organic phase upon completion, facilitating easy recovery and reuse. google.com The reaction proceeds efficiently at reflux temperature, yielding diphenylmethane and its derivatives. google.com

Table 2: Homogeneous Catalytic Benzylation of Aromatics with Benzyl Alcohol

| Aromatic Substrate | Catalyst | Reaction Time | Product |

|---|---|---|---|

| Benzene | [ChCl][TfOH]2 | 1 h | Diphenylmethane |

| Toluene | [ChCl][TfOH]2 | 1 h | Benzyl Toluene |

| p-Xylene | [ChCl][TfOH]2 | 1 h | Benzyl p-Xylene |

| Anisole | [ChCl][TfOH]2 | 1 h | Benzyl Anisole |

Data sourced from a patent describing a new method for catalyzed benzylation reactions. google.com

Heterogeneous Catalysis in Benzylation Processes Yielding Dibenzylbenzenes

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is often favored in industrial applications due to the ease of catalyst separation and recycling. libretexts.org In the synthesis of dibenzylbenzenes, various solid acid catalysts have been investigated.

Iron-containing materials have shown significant promise as heterogeneous catalysts for the benzylation of benzene. researchgate.net For example, silica-supported iron sulfate (B86663) catalysts have been developed for the reaction of benzene with benzyl chloride. researchgate.net These catalysts can be prepared by impregnating silica (B1680970) with an iron(II) sulfate solution followed by calcination. researchgate.net The resulting materials exhibit high catalytic activity, with the primary product being diphenylmethane, along with the formation of dibenzylbenzenes as byproducts. researchgate.net

Another class of effective heterogeneous catalysts includes iron-loaded mesoporous materials, such as Fe/Al-MCM-41. scispace.com These materials possess high surface areas and tunable acidity, making them efficient for the benzylation of aromatics like benzene, toluene, and o-xylene (B151617) with benzyl chloride. scispace.com The selectivity towards the desired mono-alkylated product, such as diphenylmethane, can be high, and these catalysts are recyclable and environmentally benign. scispace.com

Porous nanocomposites of molybdenum oxide and iron phosphate (B84403) (MoOx-FeP) have also been successfully employed as catalysts for the benzylation of benzene. rsc.org The enhanced catalytic activity is attributed to the formation of acidic Keggin-type FeMoP species on the catalyst surface. rsc.org These catalysts demonstrate high conversion rates of benzyl chloride and can be reused multiple times without a significant loss of activity. rsc.org

Table 3: Performance of a 5 mol% Mo-loaded FeP Catalyst in Benzene Benzylation

| Cycle | Benzyl Chloride Conversion |

|---|---|

| Fresh | 100% |

| 1st Reuse | 100% |

| 2nd Reuse | 100% |

| 3rd Reuse | 96% |

| 4th Reuse | 96% |

| 5th Reuse | 96% |

Reaction conditions: 80 °C, 45 min. rsc.org

Chemo- and Regioselectivity in the Synthesis of this compound Isomers

The concepts of chemoselectivity and regioselectivity are paramount in the synthesis of specific isomers of dibenzylbenzene. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over others. scribd.comyoutube.com

In the Friedel-Crafts benzylation of benzene, the initial product is diphenylmethane. This product can then undergo a second benzylation to form dibenzylbenzene isomers (ortho, meta, and para). The regioselectivity of this second step is influenced by the directing effects of the first benzyl group and the reaction conditions. The benzyl group is an ortho, para-director, meaning that the second benzylation will preferentially occur at the ortho and para positions of the diphenylmethane.

The relative ratios of the 1,2- (ortho), 1,3- (meta), and 1,4- (para) dibenzylbenzene isomers are dependent on the catalyst and reaction parameters. For instance, in the benzylation of benzene with benzyl chloride catalyzed by Mg-Fe-hydrotalcite, the formation of dibenzylbenzenes and tribenzylbenzene (B8657161) was observed to be favored under certain conditions. researchgate.net

Controlling the regioselectivity to favor the 1,2-isomer specifically can be challenging. The steric hindrance at the ortho position often leads to the para isomer being the major product. Achieving high yields of this compound typically requires specific catalytic systems or synthetic strategies that can overcome this steric hindrance. The choice of catalyst, solvent, and temperature can significantly impact the isomer distribution.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N1,N1-Dibenzylbenzene-1,2-diamine |

| 1-benzyl-2-phenyl-benzo[d]imidazole |

| Dibenzylamine |

| 1-fluoro-2-nitrobenzene |

| Potassium carbonate |

| Dimethyl sulfoxide |

| n-Butylammonium hexafluorophosphate |

| Acetonitrile |

| N1,N1-Dibenzyl-5-methylbenzene-1,2-diamine |

| N1,N1-Dibenzyl-6-chlorobenzene-1,2-diamine |

| N1,N1-Dibenzyl-5-bromobenzene-1,2-diamine |

| N1,N1-Dibenzyl-4-methoxybenzene-1,2-diamine |

| 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine |

| 2-aminodiphenylamine |

| 1-N-phenyl-o-benzoquinone diamine |

| Sulfinic acids |

| Aluminum chloride |

| Iron(III) chloride |

| [ChCl][TfOH]2 |

| Benzyl alcohol |

| Diphenylmethane |

| Toluene |

| p-Xylene |

| Anisole |

| Benzyl chloride |

| Iron(II) sulfate |

| Fe/Al-MCM-41 |

| o-Xylene |

| Molybdenum oxide |

| Iron phosphate |

| Mg-Fe-hydrotalcite |

Advanced Reaction Mechanisms and Reactivity Studies of 1,2 Dibenzylbenzene

Electrophilic Aromatic Substitution on the 1,2-Dibenzylbenzene Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for arenes, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.combyjus.com The reactivity and orientation of these substitutions are heavily influenced by the substituents already present on the ring. libretexts.org

The two benzyl (B1604629) groups attached to the central benzene (B151609) ring of this compound govern the regioselectivity of subsequent electrophilic attacks. A benzyl group, like other alkyl groups, is characterized as an activating group and an ortho, para-director. libretexts.org This directing effect stems from two main electronic contributions:

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi-system of the ring, further increasing electron density, particularly at the ortho and para positions.

In this compound, the four available positions for substitution on the central ring are C3, C4, C5, and C6. Due to the ortho, para-directing nature of the two benzyl groups at C1 and C2, the positions ortho to one group and meta to the other (C3 and C6), and the positions para to one group and meta to the other (C4 and C5) are electronically activated. The most favored positions for electrophilic attack are C4 and C5, as they are para to one benzyl group and meta to the other.

However, steric hindrance plays a crucial role. The bulky benzyl groups can impede the approach of an electrophile to the adjacent C3 and C6 positions. youtube.com Consequently, substitution is strongly favored at the less sterically hindered C4 and C5 positions. While electronic effects make C4 and C5 highly reactive, the differentiation between them is minimal, often leading to a mixture of products.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table is illustrative, based on established principles of directing effects. Actual product ratios may vary based on specific reaction conditions and the nature of the electrophile.

| Position of Substitution | Relation to C1-Benzyl | Relation to C2-Benzyl | Electronic Activation | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|---|

| C3 | ortho | - | Activated | High | Minor Product |

| C4 | meta | para | Highly Activated | Low | Major Product |

| C5 | para | meta | Highly Activated | Low | Major Product |

| C6 | - | ortho | Activated | High | Minor Product |

The mechanism of electrophilic aromatic substitution on this compound follows a well-established two-step pathway. msu.edu

Formation of the Arenium Ion (Sigma Complex): The reaction begins with the attack of the electron-rich aromatic π-system on the electrophile (E⁺). byjus.com This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, where the electrophile is attached to a carbon atom that is now sp³-hybridized. byjus.com When substitution occurs at the C4 position, the positive charge of the arenium ion is delocalized over three carbon atoms, including the C2 atom bearing a benzyl group. The electron-donating nature of the benzyl group helps to stabilize this adjacent positive charge, lowering the activation energy for the formation of this intermediate compared to substitution at other positions.

Deprotonation to Restore Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This regenerates the carbon-carbon double bond, restoring the stable aromatic system and yielding the final substituted product. byjus.com

Directing Effects of Benzyl Substituents

Transformations Involving the Benzylic Methylene (B1212753) Bridges of this compound

The methylene (-CH₂-) groups of this compound are known as benzylic positions. The C(sp³)-H bonds at these positions are significantly more reactive than those in a typical alkane due to the proximity of the aromatic ring, which can stabilize radical or ionic intermediates through resonance. chemistrysteps.comlibretexts.org

The enhanced reactivity of benzylic C-H bonds allows for their selective functionalization through various methods. researchgate.net These reactions provide a pathway to introduce new functional groups onto the methylene bridges of this compound.

Radical Halogenation: In the presence of an initiator and a halogen source like N-Bromosuccinimide (NBS), benzylic C-H bonds can undergo free-radical bromination. The stability of the resulting benzylic radical intermediate, which is delocalized into the adjacent phenyl ring, is the driving force for the selectivity of this reaction. chemistrysteps.com

Metal-Catalyzed Functionalization: Modern synthetic methods have enabled direct C-H functionalization using transition metal catalysts. For example, copper-catalyzed reactions can introduce azide (B81097) groups (azidation) at the benzylic position. nih.gov These methods often proceed through a radical mechanism where a benzylic radical reacts with a metal-ligand complex. nih.gov Other approaches utilize palladium or other transition metals to facilitate the formation of new C-C or C-heteroatom bonds at the benzylic position, often through deprotonation enhanced by metal-arene π-coordination. nih.govrsc.org

The benzylic methylene bridges of this compound are susceptible to both oxidation and reduction under appropriate conditions.

Oxidative Transformations: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic carbons. ntu.edu.sgntu.edu.sg Provided there is at least one hydrogen atom on the benzylic carbon, the alkyl side chain is oxidized all the way to a carboxylic acid group. libretexts.orglibretexts.org In the case of this compound, this would lead to the cleavage of the benzyl groups and formation of phthalic acid. However, with milder or more controlled oxidizing agents, the oxidation can be stopped at the ketone stage. For instance, the benzylic positions of crown ethers containing a this compound subunit have been oxidized to yield carbonyl-containing crowns with a 1,2-dibenzoylbenzene (B74432) core. koreascience.kr This transformation converts the two -CH₂- groups into two -C=O groups.

Table 2: Representative Oxidative Reactions at the Benzylic Position

| Starting Material Moiety | Reagent(s) | Product Moiety | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | KMnO₄, H₃O⁺, heat | Phthalic acid | Side-chain oxidation | libretexts.org |

| This compound derivative | Controlled oxidation | 1,2-Dibenzoylbenzene derivative | Benzylic oxidation | koreascience.kr |

Reductive Transformations: The aromatic rings of this compound can be reduced under specific conditions, such as catalytic hydrogenation at high pressure and temperature or using a Birch reduction. researchgate.net More relevant to the benzylic positions are reductions of functional groups that have been previously introduced there. For example, if the benzylic positions are oxidized to ketones (forming 1,2-dibenzoylbenzene), these ketones can be reduced back to methylene groups using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions. chemistrysteps.com Aryl ketones can also be reduced to alkyl groups via catalytic hydrogenation. libretexts.org

Functionalization of C(sp3)-H Bonds

Cyclization and Rearrangement Reactions of this compound

The proximate positioning of the two benzyl groups in this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of new ring systems.

Cyclization Reactions: this compound and its derivatives can undergo cyclization to form polycyclic aromatic compounds. A notable example is the reaction of a substituted this compound with elemental sulfur at high temperatures, which results in the formation of a 4,7-dimethoxy-1,3-diphenylbenzo[c]thiophene. thieme-connect.de This reaction involves the formation of new carbon-sulfur bonds and aromatization. Dehydrogenative cyclization, often promoted by catalysts like palladium or Lewis acids, is another important pathway. Such reactions can fuse the adjacent benzyl groups to the central ring, creating rigid, planar polycyclic systems. For example, related 1,2-bis(phenylethynyl)benzenes can be cyclized using a strong Lewis acid to form dibenzopentalene derivatives. nih.gov Similar strategies could potentially transform this compound into a dihydro- or fully aromatized phenanthrene-like core.

Rearrangement Reactions: While 1,2-rearrangements are a broad class of organic reactions, their occurrence starting directly from the this compound scaffold is not widely reported in the literature. wikipedia.orgmvpsvktcollege.ac.in Rearrangements typically require the formation of a reactive intermediate, such as a carbocation, which can then be stabilized by the migration of a neighboring group. mvpsvktcollege.ac.in However, the product of its oxidation, 1,2-dibenzoylbenzene (a 1,2-diketone), is a classic substrate for the benzilic acid rearrangement. wikipedia.org In this reaction, treatment with a strong base followed by an acidic workup converts the 1,2-diketone into an α-hydroxy carboxylic acid, which in this case would be 2-hydroxy-1,2,2-triphenylethanoic acid, following the migration of a phenyl group. wikipedia.orglibretexts.org

Reactivity of this compound in Supramolecular Assembly and Complexation

The unique structural architecture of this compound, characterized by two flexible benzyl groups attached to adjacent positions on a central phenyl ring, makes it a molecule of significant interest in the field of supramolecular chemistry. This arrangement allows for a variety of conformations and provides multiple aromatic surfaces capable of engaging in non-covalent interactions, such as π-π stacking and van der Waals forces, which are fundamental to the formation of host-guest complexes and larger supramolecular assemblies. wikipedia.org While studies focusing exclusively on this compound are specific, the reactivity of its derivatives provides substantial insight into the potential of this structural motif as a versatile building block in constructing complex molecular architectures.

The core principle of supramolecular chemistry involves the spontaneous assembly of molecules into well-defined, stable structures held together by non-covalent bonds. beilstein-journals.orgnih.govbeilstein-journals.org The flexible nature of the benzyl groups in this compound derivatives allows the molecule to act as a "clip" or a flexible hinge, which can adopt various orientations to accommodate a guest molecule or to facilitate the closure of large ring structures, known as macrocycles. nih.govrug.nl

Research into the reactivity of this compound derivatives demonstrates their utility in synthesis. For instance, the derivative N¹,N¹-dibenzylbenzene-1,2-diamine serves as an integrated system that combines the features of aniline (B41778) and N,N-dibenzylaniline. beilstein-journals.orgnih.govbeilstein-journals.org This compound has been shown to undergo a dehydrogenative C(sp³)–H imination reaction. nih.gov Specifically, it successfully forms 1-benzyl-2-phenyl-benzo[d]imidazole when subjected to an iodine(III) environment. beilstein-journals.orgnih.govbeilstein-journals.org This intramolecular cyclization highlights how the dibenzylbenzene framework can be pre-organized to facilitate complex bond formations, a key step in creating sophisticated supramolecular hosts.

Furthermore, the broader family of dibenzylbenzene isomers has been employed in the synthesis of macrocycles and cyclophanes. For example, derivatives of 1,3-dibenzylbenzene (B84833) have been used to create chiral cyclophanes and multidentate macrocycles through coupling reactions. researchgate.netresearchgate.net Although this involves a different isomer, it underscores the general principle that the dibenzylbenzene scaffold is a valuable component for constructing large, cavity-containing molecules essential for molecular recognition and host-guest chemistry. wikipedia.org These macrocyclic structures are pivotal in drug discovery and the development of sensors, where they can selectively bind to specific ions or small molecules. rug.nlnih.gov

The table below summarizes key research findings on the reactivity of dibenzylbenzene derivatives in forming complex structures, illustrating the role of the dibenzylbenzene framework in supramolecular chemistry.

| Derivative Name | Reactants | Reaction Type | Product | Research Finding | Citation |

| N¹,N¹-dibenzylbenzene-1,2-diamine | Itself (intramolecular), PhI (catalyst), mCPBA | Dehydrogenative C(sp³)–H Imination / Cyclization | 1-benzyl-2-phenyl-benzo[d]imidazole | The integrated aniline and N,N-dibenzylaniline system facilitates the formation of a benzo[d]imidazole derivative under iodine(III) catalysis. | beilstein-journals.orgnih.govbeilstein-journals.org |

| 4,4″-bis(bromomethyl)-1,3-dibenzylbenzene | Binol | Coupling Reaction | Chiral Cyclophanes | A 1,3-dibenzylbenzene derivative is used as a key building block to synthesize chiral macrocyclic structures (cyclophanes). | researchgate.net |

These examples demonstrate that the dibenzylbenzene core, particularly when functionalized, is an effective platform for designing and synthesizing molecules with advanced supramolecular properties. The conformational flexibility and the presence of multiple aromatic rings are key features that drive its participation in complexation and the self-assembly of larger, functional molecular systems.

Spectroscopic and Diffraction Based Structural Elucidation of 1,2 Dibenzylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2-Dibenzylbenzene

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in assigning the specific chemical environments of the protons and carbon atoms.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the central benzene (B151609) ring, the aromatic protons of the two benzyl (B1604629) groups, and the methylene (B1212753) protons of the benzyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons on the two equivalent benzyl groups typically appear as a complex multiplet in the range of δ 7.24-7.40 ppm. The protons on the central benzene ring are also expected in this aromatic region but may show distinct patterns due to their specific substitution. The methylene protons (CH₂) bridging the phenyl rings are generally observed as a singlet at approximately δ 4.0-4.5 ppm, although this can vary depending on the solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzyl groups) | 7.24 - 7.40 | Multiplet |

| Aromatic (Central ring) | ~7.0 - 7.3 | Multiplet |

| Methylene (CH₂) | ~4.0 - 4.5 | Singlet |

| Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions. |

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The aromatic carbons of both the central and benzyl rings resonate in the typical downfield region for sp² hybridized carbons, generally between 125 and 150 ppm. libretexts.orgdocbrown.info The benzylic methylene carbons (CH₂) appear at a more upfield position, typically in the range of 35-45 ppm. oregonstate.edu

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (C-C, C-H) | 125 - 150 libretexts.orgdocbrown.info |

| Methylene (CH₂) | 35 - 45 oregonstate.edu |

| Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions. |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. libretexts.orglibretexts.org

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other within the same spin system. This is crucial for differentiating the protons on the central benzene ring from those on the benzyl groups. libretexts.org

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. ugm.ac.id This is particularly valuable for identifying the quaternary (non-protonated) aromatic carbons and for confirming the connectivity between the benzyl groups and the central benzene ring. For instance, a correlation between the methylene protons and the carbons of the central ring would definitively establish the dibenzyl substitution pattern.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The CH₂ group would show stretching vibrations around 2850-2925 cm⁻¹ and bending (scissoring) vibrations near 1465 cm⁻¹. The substitution pattern on the benzene rings can be inferred from the pattern of out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong Raman signals. libretexts.org For instance, the benzene ring breathing mode, a symmetric vibration, is typically strong in the Raman spectrum and can be found around 992 cm⁻¹ for benzene itself. researchgate.net The presence of multiple aromatic rings in this compound would lead to a complex but characteristic Raman spectrum. spectroscopyonline.comresearchgate.net

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 | > 3000 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2925 | 2850 - 2925 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| CH₂ Bending | ~1465 | ~1465 |

| Aromatic Ring Breathing | Weak | Strong (e.g., ~1000) |

| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern. chemguide.co.uk For this compound, electron ionization (EI) is a common method.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (C₂₀H₁₈, 258.36 g/mol ). spectrabase.comspectrabase.com A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, which is the breaking of the bond between the aromatic ring and the alkyl substituent. core.ac.uk In the case of this compound, the loss of a benzyl radical (C₇H₇•) would lead to a prominent fragment ion at m/z 167. The most stable and often the most abundant fragment ion (the base peak) is typically the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed from the benzyl cation. researchgate.netdocbrown.info Other significant fragments may arise from further rearrangements and fragmentation of the initial ions. libretexts.org

| Ion | m/z (mass-to-charge ratio) | Identity |

| [C₂₀H₁₈]⁺ | 258 | Molecular Ion |

| [C₁₃H₁₁]⁺ | 167 | [M - C₇H₇]⁺ |

| [C₇H₇]⁺ | 91 | Tropylium ion (Base Peak) |

| [C₆H₅]⁺ | 77 | Phenyl ion |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org This technique can provide accurate bond lengths, bond angles, and conformational details of the molecule. iastate.edu

For this compound, a single-crystal XRD analysis would reveal the exact conformation of the benzyl groups relative to the central benzene ring. mdpi.com It would provide precise measurements of the C-C bond lengths within the aromatic rings and the C-C single bonds connecting the rings. The torsion angles between the planes of the aromatic rings would also be determined, offering insight into the steric interactions and packing forces within the crystal lattice. beilstein-journals.org This data is invaluable for understanding the molecule's shape and how it interacts with other molecules in the solid state.

| Structural Parameter | Information Provided by XRD |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-H) |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C) |

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

| Crystal Packing | Arrangement of molecules in the unit cell |

| Space Group | Symmetry of the crystal lattice |

Crystal Structure Analysis and Molecular Conformation

Although a definitive crystal structure for this compound is not available, analysis of its isomer, 1,4-dibenzylbenzene (B8799938), provides significant insights into the probable molecular conformation. In the crystal structure of 1,4-dibenzylbenzene, the molecule lies on a crystallographic inversion center. researchgate.net This results in a specific orientation of the phenyl rings relative to the central benzene ring. The dihedral angle between the terminal phenyl ring and the central benzene ring is a critical parameter, determined to be 88.39 (11)°. researchgate.net This near-perpendicular arrangement is a strategy to minimize steric hindrance between the hydrogen atoms of the adjacent rings.

For this compound, the ortho-positioning of the two benzyl substituents would induce significant steric strain if the molecule were to adopt a planar conformation. Therefore, it is highly probable that the phenyl rings and the central benzene ring are twisted with respect to each other. The presence of the methylene bridges (-CH₂-) provides additional conformational flexibility compared to 1,2-diphenylbenzene, where the phenyl rings are directly attached. In 1,2-diphenylbenzene, the steric hindrance between the ortho-substituted phenyl rings forces them out of coplanarity with the central ring. nih.gov This leads to a helical-like conformation. A similar, though likely more complex, twisted conformation can be anticipated for this compound.

The crystal structure of a substituted 1,2-dipyridylbenzene derivative reveals a helical structure arising from the steric interactions of the groups at the 1 and 2 positions of the central benzene ring. nih.gov This further supports the expectation of a non-planar, twisted conformation for this compound to alleviate intramolecular steric clashes.

Below is a comparative table of crystallographic data for the related compound 1,4-dibenzylbenzene.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Ref. |

| 1,4-Dibenzylbenzene | C₂₀H₁₈ | Orthorhombic | Pbca | 10.090(2) | 7.8736(17) | 18.379(4) | 90 | researchgate.net |

Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a network of intermolecular interactions. numberanalytics.com For non-polar hydrocarbons like dibenzylbenzenes, these interactions are primarily van der Waals forces, including London dispersion forces and C-H···π interactions. numberanalytics.comrsc.org

In the crystal structure of 1,4-dibenzylbenzene, the molecules are organized in a herringbone arrangement. researchgate.net This packing motif is common for aromatic compounds and is efficient for space-filling. The stability of the crystal lattice is attributed to a combination of these non-covalent interactions.

Given the molecular structure of this compound, several types of intermolecular interactions would be expected to play a role in its crystal packing:

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a donor and a π-system (the aromatic ring) acts as an acceptor. rsc.org In the case of this compound, the hydrogen atoms of the methylene bridges and the phenyl rings can interact with the π-electron clouds of adjacent molecules. These interactions are crucial in directing the three-dimensional architecture of the crystal. nih.govrsc.org

van der Waals Forces: These non-specific attractive and repulsive forces are fundamental to the packing of all molecules in a crystal. numberanalytics.com The large surface area of the this compound molecule would lead to a significant contribution from these forces to the lattice energy.

Hirshfeld surface analysis of a related 1,2-disubstituted bipyridyl-benzene derivative showed that the molecular packing is dominated by H···H and C···H/H···C contacts, which are manifestations of van der Waals forces and C-H···π interactions. nih.gov A similar scenario is expected for this compound, where these weak interactions collectively determine the final crystal packing.

Computational Chemistry and Theoretical Investigations of 1,2 Dibenzylbenzene

Electronic Structure Calculations of 1,2-Dibenzylbenzene

Electronic structure calculations are fundamental to understanding the behavior of this compound at a molecular level. These calculations reveal details about the distribution of electrons and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.orguniroma2.it It is widely applied to calculate various molecular properties, including energies, geometries, and charge distributions. fu-berlin.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. wikipedia.org This approach is computationally less expensive than other high-level methods, making it suitable for medium-sized organic molecules. fu-berlin.de

In the context of this compound, DFT calculations can provide optimized geometric parameters like bond lengths and angles, as well as thermodynamic data. mdpi.com The accuracy of these calculations is highly dependent on the choice of the functional and the basis set. mdpi.com For instance, studies on similar aromatic systems have successfully used DFT to analyze structural stability and reactivity. nih.gov While DFT is a versatile tool, it has known limitations in accurately describing certain phenomena like intermolecular dispersion forces without specific corrections. wikipedia.org

A typical output from a DFT calculation includes the total energy of the molecule, which corresponds to the energy of formation from its constituent nuclei and electrons. fu-berlin.de From this, other thermodynamic properties can be derived.

| Property | Calculated Value | Method/Basis Set | Reference System |

| Proton Affinity (kcal/mol) | 178.4 (experimental) | CCSD(T) | Benzene (B151609) |

| Dipole Moment (D) | 0.36 (experimental) | CCSD(T) | Toluene |

| Rotational Barrier (kcal/mol) | ~3.2 | B3LYP/6-311G(d,p) | Fluoroethane |

Data compiled from various computational studies. nih.govyoutube.com

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim for high accuracy. niist.res.in The Coupled Cluster method with single and double excitations and a perturbative treatment of triple excitations, known as CCSD(T), is often considered the "gold standard" for its high accuracy, though it is computationally very demanding. niist.res.in

For molecules like this compound, ab initio calculations can provide benchmark data for geometric structures and energies. nih.gov For example, studies on biphenyl (B1667301) systems have used ab initio calculations to satisfactorily reproduce experimentally determined rotational barriers. researchgate.net These high-accuracy calculations are crucial for validating results from more approximate methods like DFT and for providing reliable data where experimental measurements are unavailable. aps.org

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.org These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

An FMO analysis of this compound would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. libretexts.org The interaction and overlap between the HOMO of one molecule and the LUMO of another govern many chemical reactions. wikipedia.org In a single molecule, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited electronically. fu-berlin.de

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab Initio Methods for High-Accuracy Studies

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, with two benzyl (B1604629) groups attached to a central benzene ring, a multitude of conformations exist. osti.gov

The rotation of the benzyl groups in this compound around the single bonds connecting them to the central phenyl ring is associated with energy barriers. nih.gov These rotational barriers arise from steric hindrance and electronic effects between the rotating benzyl groups and the central ring. libretexts.org Computational methods can be used to calculate the energy profile as a function of the dihedral angle of rotation, thus determining the height of the rotational barrier. youtube.com

Studies on related molecules, such as benzyl cations and anions, show that rotational barriers are significant and are influenced by electronic delocalization. nih.gov For instance, the rotational barrier in the benzyl cation is calculated to be 45 kcal/mol. nih.gov In molecular rotors, the presence of sp² hybridized carbons, like those in a benzyl group, can lead to lower rotational barriers compared to sp³ carbons due to stabilizing electrostatic interactions. nih.gov

Due to the presence of the two benzyl substituents, this compound can exist as different conformers and potentially diastereomers if chiral centers are introduced through substitution or specific conformations. sydney.edu.au Conformers are different spatial arrangements of the same molecule, while diastereomers are stereoisomers that are not mirror images of each other. sydney.edu.auchemrxiv.orgkhanacademy.org

The relative energies of these different conformers determine their populations at a given temperature. Computational chemistry can map the potential energy surface (PES) of the molecule, which describes the energy as a function of its geometric parameters. libretexts.orgosti.gov Minima on the PES correspond to stable conformers. The study of para-dialkylbenzenes has shown a "conformational explosion," where the number of low-energy conformers increases dramatically with the length of the alkyl chains. osti.gov A similar complexity would be expected for this compound due to the flexibility of the benzyl groups. The relative stability of different conformers is governed by a balance of steric effects and weaker non-covalent interactions. chemrxiv.org

Rotational Barriers of Benzyl Groups

Reaction Mechanism Elucidation via Computational Modeling

Understanding the precise pathway a chemical reaction follows is fundamental to controlling its outcome and optimizing conditions. Computational modeling provides a powerful lens for viewing the intricate details of a reaction mechanism, including the identification of transient intermediates and the calculation of energy barriers associated with transition states. smu.edumdpi.com

Computational approaches to elucidating reaction mechanisms typically begin with mapping the potential energy surface (PES) of the reaction. smu.edu This involves calculating the energies of reactants, products, and all stationary points in between, such as transition states and intermediates. smu.edu Methods like Density Functional Theory (DFT) are commonly employed for this purpose, offering a good balance between accuracy and computational cost for organic molecules. mdpi.comrsc.org Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state structure indeed connects the reactants and products along the reaction pathway. rsc.org

For a molecule such as this compound, computational studies could be used to investigate its synthesis, for example, via a Suzuki cross-coupling reaction or a Friedel-Crafts alkylation. A theoretical study would model the step-by-step process, including oxidative addition, transmetalation, and reductive elimination in the case of a palladium-catalyzed coupling. By calculating the free energy at each step, the rate-determining step of the entire catalytic cycle can be identified. This information is invaluable for rationally designing more efficient catalysts or reaction conditions.

Table 1: Hypothetical DFT-Calculated Free Energy Profile for a Suzuki Coupling Reaction to Form this compound.

Note: This data is illustrative and does not represent published experimental or computational results.

| Reaction Step | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Initial state with catalyst, aryl halide, and boronic acid | 0.0 |

| TS1 (Oxidative Addition) | Transition state for the addition of aryl halide to the Pd(0) catalyst | +18.5 |

| Intermediate 1 | Pd(II) intermediate formed after oxidative addition | -5.2 |

| TS2 (Transmetalation) | Transition state for the transfer of the benzyl group from boron to palladium | +15.3 |

| Intermediate 2 | Pd(II) intermediate with both organic fragments | -10.8 |

| TS3 (Reductive Elimination) | Transition state for the formation of the C-C bond and regeneration of the catalyst | +21.0 |

| Products | This compound and regenerated Pd(0) catalyst | -25.0 |

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation in solution. liverpool.ac.uk The prediction of NMR chemical shifts using quantum chemical calculations has become a standard procedure to assist in the assignment of complex spectra and to confirm or revise proposed structures. conicet.gov.ar The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR shielding tensors, from which chemical shifts are derived. liverpool.ac.ukconicet.gov.ar

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in a molecule. The chemical shift (δ) is then obtained by subtracting the calculated isotropic shielding constant (σ_iso) of the nucleus of interest from the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). github.io The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). conicet.gov.argithub.io

For this compound, with its distinct sets of aromatic and methylene (B1212753) protons and carbons, GIAO calculations could provide a theoretical spectrum to compare against experimental data. This would be particularly useful for unambiguously assigning the signals of the central benzene ring's carbons and protons, which are in a sterically crowded environment. A strong correlation between the calculated and experimental shifts would provide high confidence in the structural assignment.

The following interactive table illustrates how predicted NMR data for this compound would be presented and compared with experimental values.

Table 2: Illustrative Comparison of Predicted and Experimental 13C NMR Chemical Shifts for this compound.

Note: The calculated values are hypothetical, generated for illustrative purposes to demonstrate the output of a GIAO/DFT calculation. Experimental values are typical and may vary based on solvent and conditions.

| Carbon Atom | Predicted Chemical Shift (ppm) (Hypothetical GIAO/B3LYP/6-31G(d)) | Typical Experimental Chemical Shift (ppm) |

|---|---|---|

| Methylene (-CH2-) | 38.5 | 38.1 |

| Central Ring (C1, C2) | 139.0 | 138.6 |

| Central Ring (C3-C6) | 130.5, 128.0, 126.5 | 130.1, 127.6, 126.1 |

| Benzyl Ring (ipso-C) | 141.2 | 140.8 |

| Benzyl Ring (ortho, meta, para-C) | 129.2, 128.8, 126.0 | 128.8, 128.4, 125.7 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules. nih.govethz.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. ethz.ch This allows for the study of conformational changes, molecular flexibility, and intermolecular interactions. nih.gov

An MD simulation of this compound in a solvent box would reveal the preferential orientations of the benzyl groups relative to each other and to the central ring. Analysis of the simulation trajectory can yield information on the populations of different conformers and the timescales of their interconversion. This dynamic behavior can influence the molecule's physical properties and its role in various applications.

The results of a conformational search via molecular dynamics could be summarized in a table listing the low-energy conformers and their relative populations.

Table 3: Hypothetical Low-Energy Conformers of this compound from a Molecular Dynamics Simulation.

Note: This data is for illustrative purposes. The dihedral angles define the orientation of the benzyl groups relative to the central ring.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | τ1 ≈ 70, τ2 ≈ -70 | 45 |

| 2 | 0.85 | τ1 ≈ 75, τ2 ≈ 170 | 25 |

| 3 | 1.20 | τ1 ≈ -75, τ2 ≈ -170 | 15 |

| 4 | 1.80 | τ1 ≈ 175, τ2 ≈ 175 | 10 |

| Other | > 2.0 | Various | 5 |

Advanced Applications of 1,2 Dibenzylbenzene in Materials Science and Catalysis

Role of 1,2-Dibenzylbenzene in Polymer and Resin Synthesis

The this compound moiety has been incorporated into various polymeric structures to impart specific properties. Its applications range from serving as a foundational unit in the polymer backbone to acting as a support material in specialized synthetic processes.

One notable application involves the creation of poly(aryl ether)s that contain the o-dibenzylbenzene unit. These polymers can be chemically transformed to create other complex structures, such as those containing phthalazine (B143731) moieties, demonstrating the utility of the dibenzylbenzene framework as a modifiable precursor in polymer chemistry. acs.org Furthermore, derivatives like dibenzyl benzene-1,2-dicarboxylate are utilized in the formulation of polymeric resins, highlighting the role of the broader dibenzylbenzene structural family in resin composition. google.com.na

In the field of biotechnology and synthetic chemistry, polystyrene resins functionalized with this compound have been employed as solid supports. google.com For instance, a 1% dibenzylbenzene-crosslinked polystyrene resin serves as a non-swellable support for processes like oligonucleotide synthesis, where a stable and inert backbone is critical for the success of multi-step chemical procedures. google.com

Additionally, while not a direct use of this compound itself, related vinyl derivatives are central to important polymerization reactions. The Heck coupling of aromatic dihalides with divinylbenzenes can be used to construct the polymer chain of poly(p-phenylene vinylene) (PPV), a significant material in organic electronics. davidlu.net Divinylbenzene is also a key cross-linking agent in the synthesis of resins like styrene-divinylbenzene (S-DVB), which is used to produce ion-exchange resins and Merrifield resins for peptide synthesis. wikipedia.org

Table 1: Applications of this compound and its Analogs in Polymer Science

| Application Area | Specific Compound/Moiety | Role | Relevant Findings |

|---|---|---|---|

| Polymer Backbone | Poly(aryl ether)s with o-dibenzylbenzene | Precursor for functional polymers | Can be converted to poly(aryl ether)s containing phthalazine units. acs.org |

| Resin Formulation | Dibenzyl benzene-1,2-dicarboxylate | Component in polymeric resins | Used in the creation of specialized resin compositions. google.com.na |

| Solid-Phase Synthesis | 1% Dibenzylbenzene-crosslinked polystyrene | Solid support | Provides a stable, non-swellable platform for oligonucleotide synthesis. google.com |

| Conducting Polymers | Divinylbenzene (structural analog) | Monomer in PPV synthesis | Used in Heck coupling reactions to form the PPV backbone. davidlu.net |

| Cross-linked Resins | Divinylbenzene (structural analog) | Cross-linking agent | Reacts with styrene (B11656) to form S-DVB copolymers for ion-exchange resins. wikipedia.org |

This compound Derivatives as Ligands in Catalysis

Derivatives of this compound, particularly those functionalized with coordinating groups like phosphines and amines, have emerged as highly effective ligands in transition-metal catalysis. Their rigid backbone and the specific steric and electronic environment they create around a metal center enable high efficiency and selectivity in a variety of chemical transformations.

The synthesis of ligands based on the this compound scaffold is a key area of research, with bisphosphines and diamines being the most prominent examples.

Bisphosphine Ligands: The most well-known phosphine (B1218219) derivative is 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz). ontosight.aichemimpex.com This bidentate ligand is typically synthesized through the reaction of 1,2-dibromobenzene (B107964) with diphenylphosphine (B32561) in the presence of a base. ontosight.ai The ortho-positioning of the two diphenylphosphino groups on the benzene (B151609) ring allows for the formation of stable chelate complexes with various transition metals, including nickel, palladium, and rhodium. ontosight.aiacs.org

Diamine Ligands: Chiral diamine ligands derived from this compound are of significant interest for asymmetric catalysis. rsc.org Synthetic routes have been developed to produce compounds such as N,N'-dibenzylbenzene-1,2-diamines. unimi.it These syntheses often involve the coupling of substituted anilines. For example, the introduction of an ortho-phenyl moiety on an N-benzylideneaniline species can facilitate the formation of a 1,2-diamine product. beilstein-journals.org The resulting chiral diamines are crucial precursors for catalysts used in stereoselective reactions.

The development of chiral ligands is central to asymmetric catalysis, which aims to produce specific stereoisomers of a target molecule. Chiral diamine ligands derived from the this compound framework are particularly effective in asymmetric hydrogenation and transfer hydrogenation reactions. dicp.ac.cnnih.gov

These ligands, when complexed with metals like ruthenium or iridium, form catalysts that can reduce ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. nih.govthieme-connect.com For instance, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation (ATH) of functionalized ketones, achieving excellent enantioselectivities (up to 99% ee) and high total turnover numbers. nih.gov The mechanism of enantioselection often involves the formation of a well-defined transition state where the chiral ligand environment dictates the facial selectivity of hydride delivery to the substrate. dicp.ac.cn The structural rigidity of the 1,2-disubstituted benzene backbone combined with the chirality of the benzyl (B1604629) or other appended groups is critical for creating a highly selective catalytic pocket.

Ligands derived from this compound facilitate a broad spectrum of metal-catalyzed reactions beyond asymmetric hydrogenation. The dppbz ligand, in particular, is a versatile workhorse in homogeneous catalysis. ontosight.aichemimpex.com

Palladium complexes of dppbz are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental tool for forming carbon-carbon bonds in the synthesis of biaryls and other complex organic molecules. ontosight.ai Copper-dppbz complexes have been used to catalyze the β-boration of α,β-unsaturated amides and the N-formylation of a wide range of amines. sigmaaldrich.com Iron complexes with dppbz can catalyze the selective cleavage of sp³ C-X bonds in fluoroaromatic coupling reactions. sigmaaldrich.com Furthermore, nickel(0) complexes featuring the dppbz ligand, such as (dppbz)Ni(CO)₂, are active catalysts in various transformations. acs.org

Table 2: Selected Metal-Catalyzed Reactions Using 1,2-Bis(diphenylphosphino)benzene (dppbz) Ligand

| Metal Center | Reaction Type | Substrates | Products | Ref. |

|---|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Aryl halides, Arylboronic acids | Biaryls | ontosight.ai |

| Copper (Cu) | β-Boration | α,β-Unsaturated amides | β-Borylated amides | sigmaaldrich.com |

| Copper (Cu) | N-Formylation | Amines | Formamides | sigmaaldrich.com |

| Iron (Fe) | C-X Bond Cleavage | Fluoroaromatics | Coupled products | sigmaaldrich.com |

Applications in Asymmetric Catalysis

This compound as a Component in Energy Storage Materials (e.g., Hydrogen Carriers)

This compound is a component of advanced liquid organic hydrogen carrier (LOHC) systems, which offer a safe and efficient method for storing and transporting hydrogen. nih.govmdpi.com LOHC technology is based on the reversible catalytic hydrogenation and dehydrogenation of an organic liquid.

The commercial LOHC fluid known as dibenzyltoluene (DBT) is not a single compound but a mixture of isomers. nih.govmdpi.com In-depth analysis of this fluid has shown that it contains, in addition to various dibenzyltoluene isomers, a significant fraction of dibenzylbenzene (DBB) . repec.org In the hydrogen storage (loading) process, this mixture (termed H0-DBT) is catalytically hydrogenated, typically using a ruthenium or platinum catalyst, to its perhydrogenated form (H18-DBT). repec.orgresearchgate.net This reaction involves the saturation of all the aromatic rings in the mixture, including those of the this compound component.

Integration of this compound in Molecular Junctions for Advanced Materials

The dibenzylbenzene scaffold has been investigated for its potential use in constructing molecular junctions, which are fundamental components in the field of molecular electronics and advanced nanomaterials. These junctions use single molecules to bridge nanoscale components, such as graphene sheets, to control properties like thermal and electrical conductance. rsc.orgresearchgate.net

Molecular dynamics simulations have explored the role of dibenzylbenzene isomers in forming covalent bridges between graphene layers. rsc.orgresearchgate.net In one study, 1,3-dibenzylbenzene (B84833) was used as a molecular junction to study the mechanical response and interfacial vibrational properties, providing insights into how chemical structure affects thermal transport in nanomaterials. rsc.org Another theoretical study analyzed the phonon transmission spectra of 1,4-dibenzylbenzene (B8799938) junctions between graphene nanosheets. researchgate.net These studies aim to enable a knowledge-driven design of molecular junctions to precisely control heat management in nanodevices. While these specific studies focused on the 1,3- and 1,4-isomers, the findings are relevant to the general dibenzylbenzene structure, demonstrating its suitability as a tunable component for creating innovative materials with tailored thermal and electronic functionalities. chemimpex.comrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Dibenzylbenzene |

| 1,4-Dibenzylbenzene |

| 1,2-bis(diphenylphosphino)benzene (dppbz) |

| 1,2-dibromobenzene |

| 1,2-diaminobenzene |

| Benzyl alcohol |

| Bibenzyl |

| Chitosan pyrithione |

| Dibenzyl benzene-1,2-dicarboxylate |

| Dibenzyltoluene (DBT) |

| Dichlorobenzene |

| Diphenylphosphine |

| Divinylbenzene |

| N,N'-dibenzylbenzene-1,2-diamine |

| N-benzyl-1,2-diaminobenzene |

| N-benzylideneaniline |

| Perhydro-dibenzyltoluene (H18-DBT) |

| Phenyl bromide |

| Phthalazine |

| Poly(aryl ether) |

| Poly(p-phenylene vinylene) (PPV) |

| Polystyrene |

| Sodium pyrithione |

| Styrene |

Future Directions and Emerging Research Avenues for 1,2 Dibenzylbenzene

Exploration of Novel Synthetic Methodologies for Ortho-Substituted Dibenzylbenzenes

The development of efficient and selective synthetic routes to ortho-substituted dibenzylbenzenes, including the parent 1,2-dibenzylbenzene, is a key area of ongoing research. Traditional methods can sometimes be limited by harsh reaction conditions or the formation of multiple isomers. mdpi.comrsc.org A notable approach involves the use of Grignard reagents in the presence of a catalyst to improve yield. For instance, the synthesis of this compound has been achieved by reacting o-dichlorobenzene with benzylmagnesium chloride, facilitated by an activator/catalyst system like EtMgBr/[NitriphosCl]PF6. prepchem.com This method, while effective, underscores the need for continued innovation to enhance efficiency and reduce byproducts. prepchem.com

Researchers are also exploring one-pot multicomponent reactions, which offer a streamlined and environmentally friendly alternative to traditional multi-step syntheses. scielo.org.mxresearchgate.net These methods often utilize novel catalysts and solvent-free conditions to produce complex molecules in a single step. scielo.org.mxmdpi.com For example, the synthesis of various heterocyclic compounds has been achieved through such methodologies, suggesting potential applicability for the construction of highly substituted dibenzylbenzene frameworks. mdpi.comresearchgate.net The development of these eco-friendly and efficient synthetic strategies is crucial for making complex ortho-substituted dibenzylbenzenes more accessible for further study and application.

Development of Advanced Catalytic Systems for this compound Functionalization

The selective functionalization of the this compound scaffold is a significant challenge due to the presence of multiple C-H bonds. Overcoming this requires the development of advanced catalytic systems that can direct reactions to specific positions on the molecule. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized starting materials. mdpi.comsigmaaldrich.commdpi.com

Current research is focused on a variety of transition metals, including palladium, ruthenium, iron, and copper, to catalyze C-H activation and subsequent bond formation. sigmaaldrich.commdpi.comnih.gov For instance, palladium-based catalyst systems have been used to promote para-selective C-H functionalization of benzylic electrophiles, a strategy that could be adapted for the selective modification of the benzyl (B1604629) groups in this compound. nih.gov Iron-catalyzed carbene-transfer reactions also show promise for the direct functionalization of aromatic C-H bonds. mdpi.com

Furthermore, the synergy between metal-catalyzed C-H activation and visible-light photocatalysis is opening new avenues for sustainable organic synthesis. beilstein-journals.org These dual catalytic systems can enable previously unfeasible reactions under mild conditions by combining the reactivity of metal catalysts with the energy of light. beilstein-journals.orgmdpi.com The development of such systems, potentially utilizing a single catalyst that can both absorb light and promote bond-breaking and-forming events, is a key area of future research for the selective functionalization of this compound. beilstein-journals.org

| Catalyst System Component | Potential Application in this compound Chemistry |

| Palladium Complexes | Selective C-H functionalization of the benzyl or central benzene (B151609) rings. nih.govnih.gov |

| Ruthenium Complexes | Direct arylation and other C-C bond forming reactions. mdpi.com |

| Iron Catalysts | Carbene and nitrene transfer reactions for C-H insertion. mdpi.comresearchgate.net |

| Copper Catalysts | C-H activation and cross-coupling reactions. sigmaaldrich.com |

| Photoredox Catalysts | Enabling novel reaction pathways through light-induced electron transfer. beilstein-journals.orgmdpi.com |

Untapped Reactivity Profiles of this compound

The unique steric and electronic environment of this compound suggests a rich and largely untapped reactivity profile. The close proximity of the two benzyl groups can influence the reactivity of the central benzene ring and the benzylic C-H bonds. This steric hindrance can direct reactions to less hindered positions or enable unique intramolecular transformations.

One area of interest is the exploration of cycloaddition reactions. nih.govmdpi.com While arenes are generally unreactive as dienes in Diels-Alder reactions, specific substitution patterns or activation by a transition metal catalyst can facilitate their participation. mdpi.comrsc.org The strained nature of the ortho-dibenzyl substitution might enhance the propensity of the central ring to undergo such transformations, leading to the synthesis of complex, three-dimensional polycyclic structures. mdpi.com Furthermore, the benzyl groups themselves can be involved in various cycloaddition processes. beilstein-journals.org

The potential for this compound to act as a precursor to other interesting molecules is also being considered. For example, oxidation of the benzyl groups can lead to the formation of ortho-diaroylbenzenes, which are valuable intermediates in the synthesis of various heterocyclic compounds like 1,4-diarylphthalazines. researchgate.net The electrochemical dehydrogenative amination of N¹,N¹-dibenzylbenzene-1,2-diamine, a derivative of this compound, has been shown to produce 1-benzyl-2-phenyl-benzo[d]imidazole, highlighting the potential for intramolecular C-H amination reactions. acs.org

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

The molecular structure of this compound and its derivatives makes them promising candidates for applications in nanoscience and the development of advanced functional materials. rsc.org The ability to precisely control the synthesis and functionalization of this scaffold opens up possibilities for creating materials with tailored properties.

One potential application lies in the field of organic electronics and photonics. acs.orgacs.org The conjugated π-system of the aromatic rings in this compound can be extended and modified through chemical synthesis to create materials with interesting photoluminescent and electronic properties. researchgate.net For example, poly(phenylene methylene), a polymer with a related structural motif, has been proposed for use in corrosion-resistant coatings and plastic optical fibers due to its thermal stability and fluorescence. researchgate.net

Furthermore, the self-assembly of specifically designed this compound derivatives could lead to the formation of well-defined nanostructures. nih.gov By incorporating functional groups that can engage in specific intermolecular interactions, it may be possible to create one- and two-dimensional nanomaterials with applications in molecular recognition, catalysis, and sensing. nih.govphyschem.cz The use of "click chemistry" could provide a powerful tool for the post-modification of these self-assembled structures, allowing for the introduction of a wide range of functionalities. nih.gov Metal-organic frameworks (MOFs) derived from functionalized precursors also represent a promising avenue for creating porous materials with applications in energy storage and conversion. researchgate.net

| Potential Application Area | Relevant Properties of this compound Derivatives |

| Organic Electronics | Tunable π-conjugated systems for charge transport and light emission. acs.orgacs.org |

| Photonics | Fluorescent properties for applications in lighting and sensing. researchgate.net |

| Nanoscience | Self-assembly into well-defined nanostructures. nih.gov |

| Advanced Materials | Precursors for thermally stable polymers and functional coatings. researchgate.net |

| Catalysis | Scaffolds for porous catalytic materials and MOFs. physchem.czresearchgate.net |

Synergistic Experimental and Computational Approaches for Comprehensive Understanding